molecular formula C10H7ClN2S B068464 4-(4-Chlorophenyl)pyrimidine-2-thiol CAS No. 175203-08-4

4-(4-Chlorophenyl)pyrimidine-2-thiol

Cat. No. B068464
M. Wt: 222.69 g/mol
InChI Key: TWKIWOOKHPWUIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(4-Chlorophenyl)pyrimidine-2-thiol and related derivatives often involves microwave-assisted or ultrasound-promoted reactions, which provide a rapid and efficient route to these compounds. Microwave irradiation has been used to synthesize 2-aminothiophene-3-carboxylic acid derivatives, which can be further transformed into pyrimidine derivatives under microwave conditions (Hesse, Perspicace, & Kirsch, 2007). Similarly, ultrasound-promoted synthesis offers an environmentally friendly, rapid, and convenient one-pot route to synthesize thiadiazolo[3,2-α]pyrimidine derivatives, showcasing the versatility and efficiency of modern synthetic methods (Tiwari et al., 2016).

Molecular Structure Analysis

The molecular structure of 4-(4-Chlorophenyl)pyrimidine-2-thiol derivatives has been characterized by various techniques, including X-ray crystallography. These analyses reveal that these molecules often assume planar conformations, which are crucial for their reactivity and interaction with biological targets. For instance, the crystal structure of related pyrimidine derivatives has been determined, showing the importance of structural analysis in understanding the compound's properties and reactivity (Yang et al., 2014).

Chemical Reactions and Properties

4-(4-Chlorophenyl)pyrimidine-2-thiol undergoes various chemical reactions, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. These reactions are pivotal for the functionalization and diversification of the pyrimidine core. For example, regioselective synthesis allows for the selective functionalization of the pyrimidine ring, demonstrating the compound's versatility in organic synthesis (Bouscary-Desforges et al., 2012).

Scientific Research Applications

Anti-inflammatory Activities

  • Scientific Field : Pharmacology
  • Application Summary : Pyrimidines, including “4-(4-Chlorophenyl)pyrimidine-2-thiol”, have been found to exhibit a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Antimicrobial Activities

  • Scientific Field : Microbiology
  • Application Summary : Pyrimidines have been found to exhibit antimicrobial activities . They are effective against Gram-positive (S. aureus and B. subtilis), Gram-negative (E. coli, P. aeruginosa and S. enterica) bacterial strains and fungal strains (C. albicans and A. niger) .
  • Results or Outcomes : Compounds 2, 5, 10, 11, and 12 were found to be more active than the standard drugs against the tested bacterial and fungal strains .

Antiviral Activities

  • Scientific Field : Virology
  • Application Summary : Pyrimidines have been found to exhibit antiviral activities . They inhibit the replication of various viruses, including HIV, HCV, and influenza .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .

Anticancer Activities

  • Scientific Field : Oncology
  • Application Summary : Pyrimidines have been found to exhibit anticancer activities . They inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anticancer effects .

Antioxidant Activities

  • Scientific Field : Biochemistry
  • Application Summary : Pyrimidines have been found to exhibit antioxidant activities . They neutralize harmful free radicals in the body, thereby preventing oxidative stress and associated diseases .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .

Antimalarial Activities

  • Scientific Field : Parasitology
  • Application Summary : Pyrimidines have been found to exhibit antimalarial activities . They inhibit the growth of Plasmodium parasites, which cause malaria .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antimalarial effects .

Future Directions

The future directions for research on “4-(4-Chlorophenyl)pyrimidine-2-thiol” and similar compounds could include further exploration of their synthesis methods, investigation of their chemical reactions, elucidation of their mechanisms of action, and assessment of their physical and chemical properties. Additionally, their safety profiles and potential hazards should be thoroughly evaluated. These compounds could also be studied for their potential applications in various fields, such as medicine and industry .

properties

IUPAC Name

6-(4-chlorophenyl)-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2S/c11-8-3-1-7(2-4-8)9-5-6-12-10(14)13-9/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKIWOOKHPWUIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC(=S)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370957
Record name 4-(4-chlorophenyl)pyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728568
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(4-Chlorophenyl)pyrimidine-2-thiol

CAS RN

175203-08-4
Record name 4-(4-Chlorophenyl)-2(1H)-pyrimidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-chlorophenyl)pyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-CHLOROPHENYL)-2-PYRIMIDINETHIOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B SEVER, M ALTINTOP… - Journal of Research in …, 2020 - avesis.anadolu.edu.tr
Lung cancer is not only the most commonly diagnosed cancer type but also the leading cause of cancer related deaths throughout the world. The advanced methods for lung cancer …
Number of citations: 3 avesis.anadolu.edu.tr
EM Güngör, MD Altıntop, B Sever… - Letters in Drug Design & …, 2020 - ingentaconnect.com
Background: Akt is overexpressed or activated in a variety of human cancers, including gliomas, lung, breast, ovarian, gastric and pancreatic carcinomas. Akt inhibition leads to the …
Number of citations: 6 www.ingentaconnect.com

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